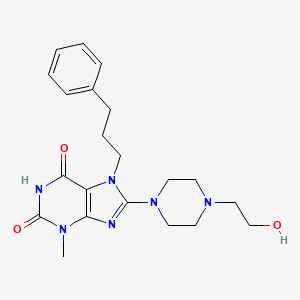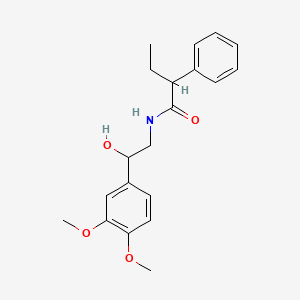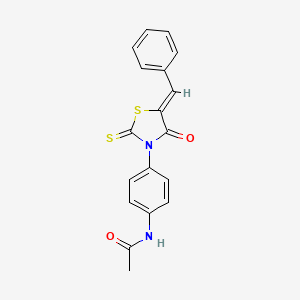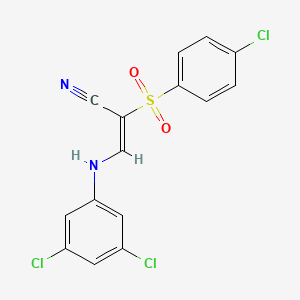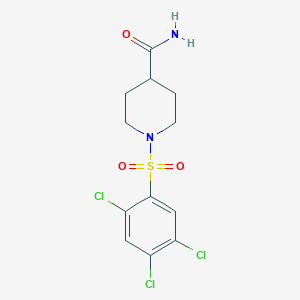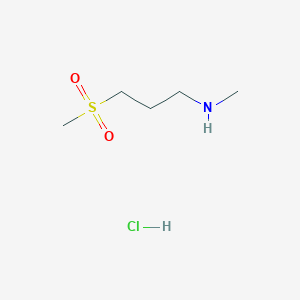
(3-Methanesulfonylpropyl)(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Methanesulfonylpropyl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 2219379-29-8 . It has a molecular weight of 187.69 and is typically in powder form . The IUPAC name for this compound is N-methyl-3-(methylsulfonyl)propan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “(3-Methanesulfonylpropyl)(methyl)amine hydrochloride” is 1S/C5H13NO2S.ClH/c1-6-4-3-5-9(2,7)8;/h6H,3-5H2,1-2H3;1H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
Amines, such as “(3-Methanesulfonylpropyl)(methyl)amine hydrochloride”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
“(3-Methanesulfonylpropyl)(methyl)amine hydrochloride” is a powder with a molecular weight of 187.69 . It is stored at room temperature .Scientific Research Applications
Reductive Deamination of Aromatic Amines
Aromatic amines can be conveniently reduced through amination of the corresponding arylamine methanesulfonamides using chloroamine under alkaline conditions. This process, which involves sulfonamide formation and reduction reactions, is compatible with various functional groups and occurs in high yield. This method highlights the utility of methanesulfonamide derivatives in facilitating organic synthesis processes by enabling the selective deamination of aromatic amines (Wang & Guziec, 2001).
Environmental Degradation of Herbicides
In the context of environmental science, (3-Methanesulfonylpropyl)(methyl)amine derivatives play a role in the degradation of bensulfuron methyl (BSM), a widely used herbicide in paddy soils. Studies have shown that BSM can be mineralized to methane through hydrolysis, adsorption, and biodegradation under methanogenic conditions. The interaction with amine, amide, and amino sugar functional groups suggests a complex transformation pathway for sulfonylurea herbicides, shedding light on biotransformation mechanisms in aquatic systems (Zhu et al., 2018).
Particle Formation in Atmospheric Chemistry
Research into atmospheric chemistry has revealed that amines, including derivatives of (3-Methanesulfonylpropyl)(methyl)amine, significantly enhance methanesulfonic acid (MSA)-driven new particle formation (NPF). This process is crucial for understanding the atmospheric concentrations of pollutants and their effects on climate. The study of MEA-MSA clusters, for instance, demonstrates the role of hydrogen bonding and gas-phase basicity in particle formation, which is essential for predicting the impact of amine-based CO2 capture technologies on atmospheric chemistry (Shen et al., 2019).
Synthesis and Characterization of Nanoparticles
In materials science, the effective density measurements of sodium methanesulfonate and aminium chloride nanoparticles provide insights into their properties and applications. Such studies are crucial for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors, which have implications for environmental monitoring and the development of nanomaterials (Perraud, Smith, & Olfert, 2023).
Safety and Hazards
properties
IUPAC Name |
N-methyl-3-methylsulfonylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-6-4-3-5-9(2,7)8;/h6H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAGVHSIAWTQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methanesulfonylpropyl)(methyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2691354.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)
